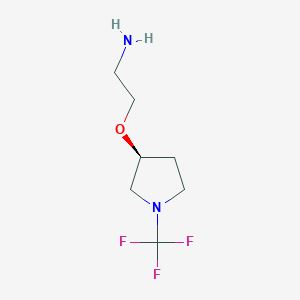
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate typically involves the cycloaddition reaction between substituted imines and ketenes. One common method is the Staudinger [2+2] cycloaddition reaction, where a ketene is prepared in situ from methyl 3-(chloroformyl)propionate . The reaction conditions often require a base such as triethylamine and are carried out at low temperatures to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate.
Reduction: Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanol.
Substitution: Methyl 3-(1-azidoazetidin-3-yl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The azetidine ring and the hydroxyl group may play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl azetidin-3-yl (methyl)carbamate hydrochloride .
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride .
Uniqueness
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Clave InChI |
SSWPIEBNYAZAGH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1CN(C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)








![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)


![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)

